molecular formula C29H22N4O2S B2946118 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 536704-83-3

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2946118
CAS No.: 536704-83-3
M. Wt: 490.58
InChI Key: LCXXSOJLZRGIGV-UHFFFAOYSA-N
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Description

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyrimidoindole and naphthalene

Preparation Methods

The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole core with a thiol reagent under appropriate conditions.

    Attachment of the naphthalen-1-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidoindole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalen-1-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and times.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Material Science: Due to its unique structure, this compound could be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. For instance, if it is used as an anticancer agent, it may inhibit a particular enzyme or signaling pathway involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide include other pyrimidoindole derivatives and naphthalene-containing compounds. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of the pyrimidoindole core with a naphthalen-1-yl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O2S/c1-18-13-15-20(16-14-18)33-28(35)27-26(22-10-4-5-11-24(22)31-27)32-29(33)36-17-25(34)30-23-12-6-8-19-7-2-3-9-21(19)23/h2-16,31H,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXXSOJLZRGIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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